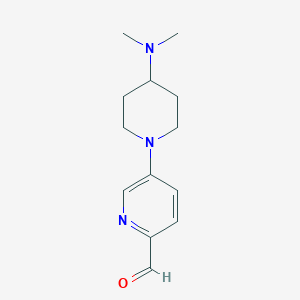
5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde
描述
5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde is a chemical compound that belongs to the pyridine family. It is known for its unique properties and is commonly used as a fluorescent probe in biological and biomedical research.
准备方法
The synthesis of 5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde involves several steps. One common method includes the reaction of 4-(dimethylamino)piperidine with picolinaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is then heated to a specific temperature to complete the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems to control reaction conditions precisely .
化学反应分析
5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed as a fluorescent probe to study biological processes and molecular interactions.
Industry: The compound is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes. The pathways involved in its action depend on the specific application and the biological system being studied.
相似化合物的比较
5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde can be compared with other similar compounds such as:
4-(Dimethylamino)piperidine: A precursor in the synthesis of the compound.
Picolinaldehyde: Another precursor used in the synthesis.
Other pyridine derivatives: Compounds with similar structures but different functional groups.
The uniqueness of this compound lies in its combination of the piperidine and pyridine moieties, which confer specific chemical and physical properties useful in various applications.
生物活性
5-(4-(Dimethylamino)piperidin-1-yl)picolinaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, also known as a derivative of picolinaldehyde, features a dimethylamino group attached to a piperidine ring, which contributes to its lipophilicity and ability to cross biological membranes. The molecular formula is , and the compound has notable solubility in organic solvents.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopamine and serotonin receptors. Preliminary studies suggest that it may act as a selective antagonist for certain receptor subtypes, which could be beneficial in treating conditions such as schizophrenia and depression.
Pharmacological Activities
1. Antipsychotic Properties
- In vitro studies have indicated that this compound exhibits significant binding affinity for dopamine D2 receptors. This suggests its potential as an antipsychotic agent, similar to other compounds that modulate dopaminergic activity.
2. Antidepressant Effects
- Research has shown that derivatives of picolinaldehyde can influence serotonin levels in the brain, potentially leading to antidepressant effects. The dimethylamino group may enhance this activity by increasing the compound's ability to penetrate the blood-brain barrier.
3. Neuroprotective Effects
- Some studies have suggested neuroprotective properties, possibly through the modulation of oxidative stress pathways and inflammation in neuronal cells.
Study 1: Antipsychotic Activity
A study conducted on rodent models demonstrated that this compound significantly reduced hyperactivity induced by amphetamine, indicating potential antipsychotic effects. The effective dose was determined to be around 10 mg/kg, showcasing its potency in modulating dopaminergic pathways.
Study 2: Serotonin Modulation
In another investigation focusing on serotonin dynamics, administration of the compound resulted in a notable increase in serotonin levels in the hippocampus of rats. This effect was measured using high-performance liquid chromatography (HPLC), confirming its role as a serotonin reuptake inhibitor.
Data Summary Table
属性
IUPAC Name |
5-[4-(dimethylamino)piperidin-1-yl]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-17)14-9-13/h3-4,9-10,12H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYSGMKBEYUDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















